1-Chloro-6-fluorohexane

Description

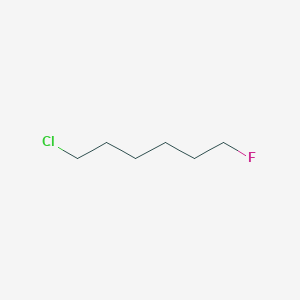

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-fluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClF/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASMVDMHYMZBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165787 | |

| Record name | Hexane, 1-chloro-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-09-0 | |

| Record name | 1-Chloro-6-fluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-chloro-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Chloro-6-fluorohexane

Introduction

1-Chloro-6-fluorohexane (CAS No. 1550-09-0) is a bifunctional aliphatic hydrocarbon of significant interest to the fields of pharmaceutical sciences, agrochemicals, and materials science.[1] Its unique structure, featuring two different halogen atoms at the terminal positions of a hexyl chain, makes it a versatile synthetic building block. The differential reactivity of the C-Cl and C-F bonds allows for selective, stepwise nucleophilic substitutions, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth, field-proven perspective on a reliable synthetic pathway to this compound and the rigorous analytical methods required for its structural confirmation and purity assessment.

PART 1: Synthesis of this compound

I. Synthetic Strategy & Rationale

The synthesis of a heterobifunctional haloalkane such as this compound requires a strategy that allows for the selective introduction of two different halogens. A direct di-halogenation of hexane is non-selective and impractical. A more robust and logical approach begins with a symmetrical and commercially available precursor, 1,6-hexanediol. This strategy involves a two-step process:

-

Selective Monochlorination: The first step involves the conversion of one of the hydroxyl groups of 1,6-hexanediol into a chloride, yielding the intermediate 6-chloro-1-hexanol. This transformation leverages the nucleophilic substitution of alcohols.[2][3]

-

Deoxyfluorination: The remaining hydroxyl group of 6-chloro-1-hexanol is then converted into a fluoride. This is a critical step, as direct fluorination requires specific reagents that can effectively replace a hydroxyl group with fluorine without affecting the existing C-Cl bond.

This stepwise approach provides superior control over the final product structure compared to halogen exchange reactions on a dichloro- or difluoro-hexane precursor.

II. Experimental Protocol: A Two-Step Synthesis

Step A: Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol

The conversion of an alcohol to an alkyl chloride can be achieved using several reagents, including thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst like zinc chloride.[3][4] Using thionyl chloride is often preferred for primary alcohols as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.[3]

Protocol:

-

Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a base trap (e.g., NaOH solution), and an addition funnel. The apparatus must be assembled under a nitrogen or argon atmosphere and dried thoroughly to prevent the hydrolysis of thionyl chloride.

-

Reagents: 1,6-hexanediol (e.g., 0.5 mol) is placed into the flask. Anhydrous pyridine (0.5 mol) is added as a solvent and to neutralize the HCl byproduct.

-

Reaction: The flask is cooled in an ice bath (0-5 °C). Thionyl chloride (0.55 mol, 1.1 equivalents) is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction.

-

Completion: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled and slowly poured onto crushed ice. The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed sequentially with water, a dilute HCl solution (to remove pyridine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 6-chloro-1-hexanol is then purified by vacuum distillation.

Step B: Synthesis of this compound from 6-Chloro-1-hexanol

The conversion of the remaining alcohol group to a fluoride is achieved via deoxyfluorination. Diethylaminosulfur trifluoride (DAST) is a highly effective reagent for this transformation, converting primary alcohols to alkyl fluorides under mild conditions.

Protocol:

-

Setup: A dry, inert-atmosphere flask equipped with a magnetic stirrer and an addition funnel is charged with the purified 6-chloro-1-hexanol (e.g., 0.4 mol) and an anhydrous, non-protic solvent like dichloromethane.

-

Reaction: The flask is cooled to approximately -78 °C using a dry ice/acetone bath. DAST (0.44 mol, 1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the alcohol solution. This low temperature is critical to minimize side reactions.

-

Completion: After the addition, the reaction mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted again with dichloromethane.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered. After removing the solvent by rotary evaporation, the crude this compound is purified by fractional distillation to yield the final product.

III. Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

PART 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

I. Physical and Chemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 1550-09-0 | [5][6] |

| Molecular Formula | C₆H₁₂ClF | [5][6] |

| Molecular Weight | 138.61 g/mol | [5][6] |

| Boiling Point | 168 °C | [5] |

| Density | 1.015 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.4168 | [5] |

II. Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show six distinct signals corresponding to the six methylene (-CH₂-) groups. The signals for the protons on carbons adjacent to the halogens (C1 and C6) will be the most downfield. The signal for the protons on C6 (adjacent to fluorine) will be split by both the adjacent protons and the ¹⁹F nucleus, resulting in a characteristic triplet of triplets.

-

¹³C NMR: The spectrum will show six signals for the six unique carbon atoms. The carbons directly bonded to the electronegative halogens will be significantly downfield. The C-F coupling will be observable in the ¹³C spectrum, with the C6 signal appearing as a doublet with a large coupling constant (¹JCF).

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| Cl -CH₂-(CH₂)₄-CH₂-F | |||

| C1 (-CH₂Cl) | ~3.55 | Triplet (t) | ~45 |

| C6 (-CH₂F) | ~4.45 | Triplet of triplets (tt) | ~84 (d, ¹JCF ≈ 165 Hz) |

| C2 | ~1.80 | Quintet | ~32 |

| C5 | ~1.70 | Multiplet | ~30 (d, ²JCF ≈ 20 Hz) |

| C3, C4 | ~1.45 | Multiplet | ~26, ~25 |

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (NaCl or KBr) to form a thin film.

-

Analysis: The sample is analyzed using an FTIR spectrometer.

Expected Spectral Features:

-

C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds.

-

C-F stretch: A strong, characteristic absorption band in the 1000-1100 cm⁻¹ region.

-

C-Cl stretch: A strong absorption band in the 650-750 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[7]

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for simultaneous purity analysis and identification.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

Expected Spectral Features:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 138.[6][7] A key feature will be the isotopic pattern for chlorine: a peak at m/z 138 (M⁺, for ³⁵Cl) and a peak at m/z 140 ([M+2]⁺, for ³⁷Cl) with a relative intensity ratio of approximately 3:1.

-

Fragmentation: Common fragmentation pathways would include the loss of halogen atoms (loss of Cl, m/z = 103; loss of F, m/z = 119) and alpha-cleavage, leading to characteristic fragment ions.

III. Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization.

Conclusion

This guide has outlined a robust and logical two-step synthesis for this compound starting from 1,6-hexanediol. The causality behind the choice of reagents and reaction conditions has been explained to ensure reproducibility and high yield. Furthermore, a comprehensive characterization workflow employing NMR, IR, and Mass Spectrometry has been detailed. The combination of these analytical techniques provides an unambiguous confirmation of the product's structure and purity, establishing a self-validating system essential for researchers in drug development and materials science. Adherence to these protocols will enable the reliable production and verification of this valuable bifunctional synthetic intermediate.

References

-

Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Available at: [Link]

-

Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]

-

Physics & Maths Tutor. Halogenoalkanes and Alcohols. Available at: [Link]

-

Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Available at: [Link]

-

Doc Brown's Chemistry. mechanism of converting alcohols to halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Available at: [Link]

-

Wikipedia. 1-Fluorohexane. Available at: [Link]

-

Wikipedia. 1-Chlorohexane. Available at: [Link]

-

Chemguide. making halogenoalkanes (haloalkanes). Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Quality and Purity: Ensuring Top Performance with this compound. Available at: [Link]

-

CK-12 Foundation. Preparation of Haloalkanes. Available at: [Link]

-

PubChem. 1-Chloro-4-fluorohexane. Available at: [Link]

-

PubChem. 1-Chloro-2-fluorohexane. Available at: [Link]

-

Journal of the American Chemical Society. Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Available at: [Link]

-

PubChem. (1R,2R)-1-chloro-2-fluorocyclohexane. Available at: [Link]

-

PubChem. 1-Chloro-1-fluorohexane. Available at: [Link]

-

Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. Available at: [Link]

-

PubChem. 1-Chlorohexane. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of diols by dihydroxylation. Available at: [Link]

-

National Institute of Standards and Technology. Hexane, 1-chloro- - NIST WebBook. Available at: [Link]

-

PubChem. 1,6-Dichloro-1-fluorohexane. Available at: [Link]

-

PubChem. 1-Chloro-6-iodohexane. Available at: [Link]

-

National Institute of Standards and Technology. Hexane, 1-chloro- - NIST WebBook. Available at: [Link]

- Google Patents. SU1060101A3 - Process for producing 1-chlorohexane.

-

PubChem. 1-Chloro-1-fluorocyclohexane. Available at: [Link]

-

National Center for Biotechnology Information. Comparison of analytical techniques for the determination of aldehydes in test chambers. Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

-

YouTube. 1-Chlorohexane (n- hexyl chloride) Organic Synthesis. Available at: [Link]

-

National Institute of Standards and Technology. Hexane, 1-chloro- - NIST WebBook. Available at: [Link]

-

YouTube. HALOFORM TEST PART 1 (ALDEHYDES AND KETONES). Available at: [Link]

-

Progress in Chemical and Biochemical Research. Practical Approach for the Identification of Functional Groups in Organic Compounds. Available at: [Link]

-

SpectraBase. 1-Chlorohexane - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. 1-Chlorohexane - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Available at: [Link]

-

Master Organic Chemistry. Haloform Reaction of Methyl Ketones. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 1-Chloro-6-fluorohexane

Abstract

1-Chloro-6-fluorohexane is a bifunctional linear hydrocarbon featuring terminal chloride and fluoride atoms. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and predictive analyses where experimental values are not publicly available. We present detailed, field-tested protocols for the experimental determination of these properties, emphasizing the scientific rationale behind methodological choices. This document is designed to serve as a practical and authoritative resource for scientists utilizing this compound as a synthetic building block, linker, or precursor in pharmaceutical and materials science research.

Molecular and Structural Characteristics

This compound (CAS No. 1550-09-0) is a halogenated alkane whose utility in chemical synthesis is derived from the differential reactivity of the terminal carbon-halogen bonds.[1][2] The C-Cl bond is generally more susceptible to nucleophilic substitution than the more robust C-F bond, allowing for selective functionalization. A thorough understanding of its physical properties is paramount for its effective handling, purification, and deployment in reaction chemistry.

1.1 Chemical Identity

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical data for this compound. These values are critical for predicting the compound's behavior in various experimental settings, from reaction solvent selection to purification strategy.

| Property | Value | Source / Comment |

| CAS Number | 1550-09-0 | [2][3] |

| Molecular Weight | 138.61 g/mol | [2][3] |

| Boiling Point | 168 °C (at 760 mmHg) | [3] |

| Density | 1.015 g/cm³ (at 20 °C) | [3] |

| Refractive Index (n²⁰/D) | 1.4168 | [3] |

| Melting Point | Not experimentally reported. Estimated to be < -90 °C. | Based on analogs 1-chlorohexane (-94 °C)[4][5] and 1-fluorohexane (-103 °C).[6] |

| Solubility | Predicted to be miscible with common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) and immiscible with water. | Based on its non-polar alkyl structure.[4] |

| Flash Point | 43.8 °C | [3] |

Experimental Determination of Key Properties

The following sections provide standardized, step-by-step protocols for the empirical validation of the compound's core properties. Each protocol is accompanied by expert rationale to guide experimental design.

Determination of Boiling Point via the Capillary Method

Field Insights & Rationale: The determination of a boiling point is a fundamental technique for assessing the purity of a liquid sample.[7][8] The capillary method (Siwoloboff method) is particularly advantageous in a research setting as it requires a minimal amount of substance (less than 0.5 mL), conserving valuable material.[9] The principle hinges on the definition of boiling: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8] This is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn back into the capillary tube upon cooling.[9]

Experimental Protocol:

-

Preparation: Seal one end of a glass capillary tube using a Bunsen burner flame.

-

Assembly: Attach a small test tube (e.g., a 75x10 mm Durham tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer's bulb.

-

Sample Addition: Add approximately 0.3-0.5 mL of this compound to the test tube.

-

Capillary Insertion: Place the sealed capillary tube (sealed end up) into the liquid in the test tube.[9]

-

Heating: Immerse the assembly in an oil bath (e.g., a Thiele tube) ensuring the liquid level is above the sample but below the opening of the test tube.[8][9]

-

Observation: Heat the oil bath gently and uniformly. Observe the capillary. A slow stream of bubbles will begin to emerge.

-

Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip.[9]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[8]

-

Validation: Record the atmospheric pressure, as boiling point is pressure-dependent.[7]

Workflow Diagram: Boiling Point Determination

Caption: Workflow for determining boiling point using the capillary method.

Measurement of Density

Field Insights & Rationale: Density is a robust physical constant that is sensitive to impurities. It is defined as mass per unit volume.[10] For routine laboratory work, measuring the mass of a precisely known volume of liquid provides reliable data.[11] Using a volumetric pipette and an analytical balance ensures accuracy. For higher precision, a pycnometer (specific gravity bottle) can be used, as it has a precisely known volume.[12] Modern oscillating U-tube density meters offer the highest precision and are ideal for quality control environments.[13]

Experimental Protocol (Mass by Volume Method):

-

Tare Balance: Place a clean, dry 10 mL beaker or vial on an analytical balance and tare the mass to zero.

-

Volume Measurement: Using a calibrated 1.00 mL or 5.00 mL volumetric pipette, carefully transfer the corresponding volume of this compound into the tared container.

-

Mass Measurement: Record the mass of the liquid. Ensure the reading is stable.

-

Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

-

Replicates: Repeat the measurement at least three times at a controlled temperature (e.g., 20.0 °C) and calculate the average density.

Solubility Profiling

Field Insights & Rationale: Solubility provides critical insights into a molecule's polarity and the presence of ionizable functional groups.[14][15] A systematic approach, starting with water and moving to acidic and basic solutions, is standard practice for characterizing new compounds.[16] this compound, being a neutral alkyl halide, is expected to be insoluble in water and aqueous acids/bases.[4] Its solubility in these media would suggest the presence of polar impurities. Miscibility with non-polar organic solvents is expected.

Experimental Protocol (Qualitative):

-

Setup: Arrange a series of labeled test tubes.

-

Sample Addition: Add approximately 10-20 mg (or 2-3 drops) of this compound to each tube.[17]

-

Solvent Addition: Add ~0.5 mL of a chosen solvent to a tube. Common test solvents include:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH)

-

5% Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Diethyl Ether (Et₂O)

-

Dimethyl Sulfoxide (DMSO)

-

-

Observation: Vigorously shake or vortex the tube for 10-20 seconds.[14][16]

-

Classification: Observe the mixture. Classify as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The mixture is cloudy or some, but not all, of the compound dissolves.

-

Insoluble: Two distinct phases remain, or the compound remains as an undissolved solid/liquid.[17]

-

-

pH Test: If soluble in water, test the solution's pH with litmus or pH paper to check for acidic or basic properties.[15][17]

Workflow Diagram: Solubility Profiling

Caption: Systematic workflow for the qualitative solubility analysis of an organic compound.

Predicted Spectroscopic Profile

4.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~4.5 ppm (triplet of triplets, 2H): Protons on C6 (-CH₂F). The primary splitting is a triplet from coupling to the C5 protons. Each peak of this triplet will be further split into a triplet by the ¹⁹F atom.

-

δ ~3.5 ppm (triplet, 2H): Protons on C1 (-CH₂Cl). Split into a triplet by the adjacent C2 protons.

-

δ ~1.8-1.6 ppm (multiplet, 4H): Protons on C2 and C5. These are adjacent to the electron-withdrawing groups and will be downfield from the other methylene groups.

-

δ ~1.5-1.3 ppm (multiplet, 4H): Protons on C3 and C4. These are the most shielded alkyl protons.

4.2 Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃) Six unique signals are expected.

-

δ ~83 ppm (doublet, J ≈ 165 Hz): Carbon C6, attached to fluorine. The large one-bond C-F coupling constant causes a doublet.

-

δ ~45 ppm: Carbon C1, attached to chlorine.

-

δ ~32 ppm, ~30 ppm, ~28 ppm, ~25 ppm: Four distinct signals for the internal methylene carbons (C2, C3, C4, C5). The carbon adjacent to the fluorine (C5) will also show a smaller C-F coupling.

4.3 Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃) A single signal is expected.

-

δ ~-218 ppm (triplet): The fluorine atom will be split into a triplet by the two adjacent protons on C6.

4.4 Predicted Infrared (IR) Spectrum

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations of the hexane backbone.

-

~1465 cm⁻¹: C-H bending (scissoring) vibration.

-

~1100-1000 cm⁻¹: Strong C-F stretching vibration.

-

~750-650 cm⁻¹: Strong C-Cl stretching vibration.

Applications in Research and Drug Development

The physicochemical properties of this compound directly inform its applications.

-

Synthetic Building Block: Its boiling point of 168 °C makes it easy to handle as a liquid at room temperature and allows for purification by distillation. Its predicted solubility in common organic solvents facilitates its use in a wide range of reaction media.

-

Bifunctional Linker: The differential reactivity of the C-Cl versus the C-F bond allows for sequential chemical modifications, making it a valuable linker for tethering different molecular fragments.

-

¹⁹F NMR Probe: For drug development professionals, incorporating a fluorine atom provides a powerful analytical handle. ¹⁹F NMR is an exquisitely sensitive technique with a wide chemical shift range and no background signal in biological systems, making it ideal for studying drug-protein interactions or metabolism.

Safety and Handling

While a specific Safety Data Sheet (SDS) should always be consulted, general precautions for halogenated alkanes apply.[1]

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[18] It has a flash point of 43.8 °C, indicating it is a flammable liquid.[3]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Wissahickon School District. Retrieved January 9, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024). Department of Chemistry, Government Arts College, Ooty. Retrieved January 9, 2026, from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved January 9, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 9, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly. Retrieved January 9, 2026, from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Engineering, Giresun University. Retrieved January 9, 2026, from [Link]

-

Experimental No. (2) Boiling Point. (2021, July 16). University of Thi-Qar. Retrieved January 9, 2026, from [Link]

-

ExperimentMeasureDensity Documentation. (2023, January 10). Emerald Cloud Lab. Retrieved January 9, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved January 9, 2026, from [Link]

-

DENSITY MEASUREMENT EXPERIMENT. (n.d.). Işık University. Retrieved January 9, 2026, from [Link]

-

MEASUREMENT OF DENSITY. (n.d.). LaGuardia Community College. Retrieved January 9, 2026, from [Link]

-

Measuring density | Class experiment. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Determination of the density of liquids and solids. (n.d.). WJEC. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

1-Chlorohexane. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

1-Fluorohexane. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

1-FLUOROHEXANE C6H13F. (n.d.). Mol-Instincts. Retrieved January 9, 2026, from [Link]

-

(1R,2R)-1-chloro-2-fluorocyclohexane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Perfluorohexane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

1-Chlorohexane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

1-fluorohexane - 373-14-8. (2025, May 20). ChemSrc. Retrieved January 9, 2026, from [Link]

-

1-Chlorohexane. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

-

chlorohexane | C6H13Cl. (n.d.). ATB MolBase. Retrieved January 9, 2026, from [Link]

-

Hexane, 1-chloro-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

CAS#:1550-50-1 | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine. (2025, August 20). ChemSrc. Retrieved January 9, 2026, from [Link]

-

Hexane, 1-chloro-. (n.d.). NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-Chlorohexane - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. wjec.co.uk [wjec.co.uk]

- 12. batman.edu.tr [batman.edu.tr]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. scribd.com [scribd.com]

- 17. youtube.com [youtube.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-Chloro-6-fluorohexane: Synthesis, Characterization, and Applications in Modern Chemistry

This in-depth technical guide provides a comprehensive overview of 1-Chloro-6-fluorohexane, a bifunctional haloalkane with significant potential as a building block in pharmaceutical and materials science research. This document will cover its fundamental properties, a detailed synthetic protocol, methods for its structural elucidation, a discussion of its chemical reactivity and potential applications, and essential safety information.

Introduction: The Strategic Value of Bifunctional Haloalkanes

Heterobifunctional alkanes, such as this compound, are valuable intermediates in organic synthesis. The differential reactivity of the carbon-chlorine and carbon-fluorine bonds allows for selective chemical transformations, enabling the construction of complex molecular architectures. The presence of a fluorine atom is particularly noteworthy, as the incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide serves as a technical resource for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound.

Core Compound Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 1550-09-0[1]

-

Molecular Formula: C₆H₁₂ClF

-

Molecular Weight: 138.61 g/mol [1]

-

Synonyms: 6-Fluorohexyl chloride[1]

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its utilization in research and development. While a variety of methods for the synthesis of haloalkanes exist, a selective halogen exchange reaction, a variation of the Finkelstein reaction, is a highly effective approach for the preparation of this heterobifunctional compound. The proposed synthesis starts from the readily available 1,6-dichlorohexane.

Proposed Synthetic Route: Selective Halogen Exchange

The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction, where one of the chlorine atoms in 1,6-dichlorohexane is selectively replaced by fluorine. This transformation is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.

Sources

Spectroscopic Data of 1-Chloro-6-fluorohexane: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-6-fluorohexane (CAS No. 1550-09-0).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this bifunctional haloalkane. Given the absence of publicly available experimental spectra, this guide is built upon high-quality predicted data, substantiated by comparative analysis with structurally related compounds, to ensure a robust and scientifically sound interpretation.

Introduction to this compound

This compound is a linear-chain alkane substituted with a chlorine atom at one terminus and a fluorine atom at the other. This unique structure makes it a valuable building block in organic synthesis, particularly for the introduction of a six-carbon chain with reactive handles at both ends. Its molecular formula is C₆H₁₂ClF, and its molecular weight is approximately 138.61 g/mol .[2][3] A precise understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its purity in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogenization.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 32, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds, to allow for full relaxation of the protons between scans.

-

Spectral Width: 0-10 ppm, to encompass the expected chemical shifts for aliphatic protons.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with single lines for each unique carbon.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm, to cover the expected range for aliphatic carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show six distinct multiplets, corresponding to the six methylene groups in the hexane chain. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (-CH₂Cl) | 3.54 | Triplet (t) | 2H |

| H-6 (-CH₂F) | 4.45 | Triplet of Triplets (tt) | 2H |

| H-2 | 1.79 | Quintet | 2H |

| H-5 | 1.71 | Quintet | 2H |

| H-3 | 1.45 | Quintet | 2H |

| H-4 | 1.45 | Quintet | 2H |

Interpretation of the ¹H NMR Spectrum:

-

H-1 (-CH₂Cl): The protons on the carbon bearing the chlorine atom are deshielded by the electronegative chlorine, resulting in a downfield chemical shift around 3.54 ppm. The signal appears as a triplet due to coupling with the adjacent two protons on C-2.

-

H-6 (-CH₂F): The protons on the carbon attached to the highly electronegative fluorine atom are the most deshielded, with a predicted chemical shift around 4.45 ppm. This signal is expected to be a triplet of triplets due to coupling with both the adjacent protons on C-5 and the fluorine atom.

-

H-2, H-3, H-4, H-5: The protons on the internal methylene groups are expected to appear as overlapping multiplets in the upfield region of the spectrum (1.45-1.79 ppm). Their chemical shifts are influenced to a lesser extent by the terminal halogens.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂Cl) | 44.9 |

| C-6 (-CH₂F) | 84.2 (d, ¹JCF ≈ 165 Hz) |

| C-2 | 32.4 |

| C-5 | 30.1 (d, ²JCF ≈ 19 Hz) |

| C-3 | 26.4 |

| C-4 | 25.0 |

Interpretation of the ¹³C NMR Spectrum:

-

C-1 (-CH₂Cl): The carbon directly attached to the chlorine atom is expected to have a chemical shift of around 44.9 ppm.

-

C-6 (-CH₂F): The carbon bonded to the fluorine atom will be significantly downfield shifted to approximately 84.2 ppm and will appear as a doublet due to strong one-bond coupling with the ¹⁹F nucleus (¹JCF).

-

C-5: This carbon will also show a smaller doublet splitting due to two-bond coupling with the fluorine atom (²JCF).

-

C-2, C-3, C-4: The remaining internal carbons will appear as singlets in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing halogen atoms.

Caption: Structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Place a drop of neat this compound liquid onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectral Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C-F, and C-Cl bond vibrations.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C-H bend (alkane) | 1375-1470 | Medium |

| C-F stretch | 1000-1100 | Strong |

| C-Cl stretch | 650-850 | Medium-Strong |

Interpretation of the IR Spectrum:

-

C-H Vibrations: Strong absorption bands in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane chain. Medium intensity bands between 1375 cm⁻¹ and 1470 cm⁻¹ correspond to C-H bending vibrations.

-

C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region is indicative of the C-F stretching vibration. The exact position can be influenced by the molecular environment.

-

C-Cl Stretch: A medium to strong band in the 650-850 cm⁻¹ region is characteristic of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute the compound from the GC column.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: m/z 30-200.

Predicted Mass Spectrum Data

The mass spectrum of this compound will show a molecular ion peak and several fragment ions resulting from the cleavage of bonds within the molecule.

| m/z | Proposed Fragment | Notes |

| 138/140 | [C₆H₁₂ClF]⁺˙ (M⁺˙) | Molecular ion peak. The M+2 peak at m/z 140 will be approximately one-third the intensity of the M peak at m/z 138 due to the natural abundance of the ³⁷Cl isotope. |

| 103 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 89/91 | [C₄H₈Cl]⁺ | Cleavage of the C-C bond between C-4 and C-5. |

| 69 | [C₅H₁₀]⁺˙ | Loss of HCl and F. |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage. |

Interpretation of the Mass Spectrum:

The molecular ion peak (M⁺˙) is expected at m/z 138, with a characteristic M+2 peak at m/z 140, confirming the presence of one chlorine atom. The fragmentation pattern will be dictated by the relative stability of the resulting carbocations and radicals. Key fragmentations include the loss of a chlorine radical to give a peak at m/z 103, and the cleavage of the carbon-carbon chain.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis of predicted NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The interpretations presented in this guide, grounded in fundamental principles of spectroscopy and supported by comparative data from related molecules, offer a reliable framework for the identification and characterization of this compound. These spectroscopic fingerprints are essential for ensuring the quality and identity of this compound in research and development applications.

References

-

PubChem. This compound. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

PubChem. 1-Chlorohexane. [Link]

-

PubChem. 1-Fluorohexane. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-6-fluorohexane

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-chloro-6-fluorohexane. As a difunctionalized alkane, its flexibility and the interplay of terminal halogen substituents present a nuanced challenge in stereochemical analysis. This document synthesizes theoretical principles with actionable experimental and computational protocols. We delve into the foundational concepts of alkane conformation, explore the specific influences of chloro and fluoro groups, and present a robust, integrated methodology for elucidating the preferred spatial arrangements of this molecule. This guide is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science, where a precise understanding of molecular conformation is paramount for predicting reactivity, designing new molecules, and understanding structure-property relationships.

Introduction: The Conformational Challenge of a Flexible Haloalkane

This compound (C₆H₁₂ClF) is a halogenated alkane featuring a six-carbon chain with chlorine and fluorine atoms at opposing ends.[1][2] Its utility in various synthetic applications stems from the distinct reactivity of the C-Cl and C-F bonds, making it a valuable building block in the synthesis of pharmaceuticals and specialty chemicals.[3] However, the true reactivity and physical properties of such a molecule are not defined by its 2D structure alone, but by the dynamic equilibrium of its three-dimensional conformations.

The five rotatable carbon-carbon single bonds in the hexane backbone allow for a multitude of spatial arrangements, known as conformers or rotamers.[1] The energetic favorability of these conformers is dictated by a delicate balance of steric and electronic effects. Understanding which conformations predominate is crucial, as this equilibrium governs the molecule's overall dipole moment, its interaction with other molecules or biological targets, and the accessibility of its reactive sites. This guide provides the theoretical framework and practical methodologies to dissect this conformational complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClF | [1][2] |

| Molecular Weight | 138.61 g/mol | [1][2] |

| CAS Number | 1550-09-0 | [1][2] |

| Density | 1.015 g/cm³ (at 20 °C) | [1] |

| Boiling Point | 168 °C | [1] |

| Refractive Index | 1.4168 | [1] |

Theoretical Framework: Gauche, Anti, and the Influence of Halogens

The conformational analysis of this compound is built upon the well-established principles of alkane stereochemistry. For any C-C bond in the chain, the staggered conformations, where substituents are maximally separated, are significantly lower in energy than the eclipsed conformations, where they are aligned.[4][5]

Within the staggered arrangements, two key conformers are distinguished by the dihedral angle between the largest substituents:

-

Anti Conformation: The substituents are 180° apart. This is generally the most stable conformation, as it minimizes steric strain—the repulsive force between atoms forced into close proximity.[4][5][6]

-

Gauche Conformation: The substituents are 60° apart. This arrangement is typically higher in energy than the anti form due to steric strain between the adjacent groups.[4][6][7] For butane, this energy difference is approximately 0.9 kcal/mol (3.8 kJ/mol).[6][8]

For the hexane backbone of this compound, the most stable arrangement is predicted to be an all-anti, zig-zag conformation, which minimizes steric interactions along the carbon chain.[6] However, the terminal halogen atoms introduce additional electronic factors. The electronegativity of the halogens polarizes the C-X bond, creating partial positive charges on the carbon and partial negative charges on the halogen.[9] This can lead to electrostatic interactions (both attractive and repulsive) that may stabilize or destabilize certain gauche conformations.

Integrated Approach to Conformational Analysis

A definitive understanding of the conformational preferences of this compound requires a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of spectroscopic methods.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. fiveable.me [fiveable.me]

- 8. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-6-fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-chloro-6-fluorohexane (C₆H₁₂ClF). While direct experimental data on this specific molecule is not extensively available in public literature, this document synthesizes information from analogous halogenated alkanes and established principles of thermal analysis to present a scientifically grounded overview. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to handle and assess the thermal stability of this compound and similar compounds, ensuring safety and predictability in its applications. The guide details potential decomposition pathways, influential factors, and hazardous byproducts. Furthermore, it provides robust, step-by-step experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) tailored for the investigation of this compound.

Introduction: The Significance of Thermal Stability in Application

This compound is a halogenated alkane that, like many compounds in its class, holds potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its unique bifunctional nature, with a chlorine and a fluorine atom at opposing ends of a hexane chain, allows for selective chemical transformations. However, the introduction of halogens can significantly influence a molecule's thermal stability.

Understanding the thermal stability of this compound is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to the release of toxic and corrosive gases, posing a significant hazard in a laboratory or industrial setting.[2][3]

-

Process Control: In chemical synthesis, reactions are often conducted at elevated temperatures. Knowledge of the decomposition threshold is crucial to prevent unwanted side reactions and ensure the integrity of the desired product.

-

Storage and Handling: Establishing a safe temperature range for storage and transportation is essential to maintain the compound's purity and prevent degradation over time.[4]

This guide will delve into the theoretical and practical aspects of the thermal stability of this compound, providing a framework for its safe and effective use.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before exploring its thermal behavior.

| Property | Value | Source |

| CAS Number | 1550-09-0 | [5][6] |

| Molecular Formula | C₆H₁₂ClF | [5][6] |

| Molecular Weight | 138.61 g/mol | [5][6] |

| Appearance | Liquid (presumed based on analogous compounds) | [7][8] |

| Boiling Point | 168 °C | [9] |

| Density | 1.015 g/cm³ at 20 °C | [9] |

| Flash Point | 43.8 °C | [9] |

| Refractive Index | 1.4168 | [9] |

Note: Some physical properties are estimated based on available data for similar compounds.

Predicted Thermal Decomposition Pathways

Primary Decomposition Reactions

The initial steps of thermal decomposition are likely to be homolytic cleavage of the C-Cl bond, followed by subsequent reactions of the resulting radicals.

-

Carbon-Chlorine Bond Scission: The C-Cl bond is the weakest covalent bond in the molecule and will likely be the first to break upon heating, forming a hexylfluoride radical and a chlorine radical.

CH₂(Cl)-(CH₂)₄-CH₂F → •CH₂-(CH₂)₄-CH₂F + Cl•

-

Hydrogen Abstraction: The highly reactive chlorine radical can abstract a hydrogen atom from another this compound molecule or from other hydrocarbon species present, forming hydrogen chloride (HCl) and a new organic radical.

Cl• + CH₂(Cl)-(CH₂)₄-CH₂F → HCl + •CH(Cl)-(CH₂)₄-CH₂F

-

β-Hydride Elimination: A common decomposition pathway for alkyl halides is β-hydride elimination, which would lead to the formation of an alkene and hydrogen halide.[10] In this case, it could result in the formation of 6-fluoro-1-hexene and HCl.

CH₂(Cl)-(CH₂)₄-CH₂F → CH₂=CH-(CH₂)₃-CH₂F + HCl

Secondary Decomposition and Potential Byproducts

At higher temperatures, further fragmentation of the primary radical species can occur, leading to a complex mixture of smaller hydrocarbons, halogenated compounds, and potentially toxic gases.

Possible secondary byproducts include:

-

Smaller alkenes and alkanes (e.g., ethylene, propene)

-

Dienes (e.g., butadiene) from the decomposition of larger metallacycles in the presence of certain metals.[12]

-

Hydrogen fluoride (HF) at very high temperatures, although the C-F bond is significantly stronger than the C-Cl bond.

-

In the presence of oxygen, combustion can lead to the formation of carbon oxides (CO, CO₂) and potentially phosgene (COCl₂) and other hazardous compounds.[13]

The following diagram illustrates the predicted primary decomposition pathways.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive picture of decomposition temperatures, energetic changes, and the identity of decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This technique is ideal for determining the onset temperature of decomposition.

Experimental Protocol:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan (e.g., platinum or ceramic).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared sample pan.

-

-

Experimental Parameters:

-

Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on endothermic and exothermic processes, such as melting, boiling, and decomposition.[15]

Experimental Protocol:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A vented pan may be used if significant gas evolution is expected.

-

-

Experimental Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -100 °C) to observe any low-temperature phase transitions.

-

Ramp up to a temperature above the decomposition onset determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which are indicative of decomposition.

-

Determine the onset temperature and enthalpy of decomposition.

-

Evolved Gas Analysis using GC-MS

To identify the volatile decomposition products, the effluent gas from the TGA can be analyzed by a coupled Gas Chromatograph-Mass Spectrometer (GC-MS).

Experimental Workflow:

Experimental Protocol:

-

TGA-GC-MS Setup:

-

Couple the TGA outlet to the GC injection port via a heated transfer line (typically maintained at 250-300 °C to prevent condensation).

-

-

TGA Program:

-

Run a TGA experiment as described in section 4.1, but with a controlled temperature program that allows for trapping of evolved gases at specific temperature intervals or continuous monitoring.

-

-

GC-MS Parameters:

-

GC Column: A suitable capillary column for separating volatile organic compounds (e.g., a DB-5ms or similar).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A programmed ramp (e.g., 40 °C for 2 min, then ramp to 250 °C at 10 °C/min) to separate the decomposition products.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 10-300.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

-

Correlate the evolution of specific products with the decomposition temperatures observed in the TGA.

-

Safety Considerations

Given the potential for the release of hazardous gases such as HCl and HF upon decomposition, stringent safety precautions must be observed when handling this compound at elevated temperatures.[2][3][16]

-

Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Material Compatibility: Ensure that all equipment used at high temperatures is compatible with halogenated compounds and their acidic byproducts.

-

Emergency Preparedness: Have appropriate emergency response equipment readily available, including spill kits and fire extinguishers suitable for chemical fires.[4]

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential decomposition behavior can be formulated by examining analogous compounds and employing standard analytical techniques. The primary decomposition pathways are predicted to involve C-Cl bond scission and β-hydride elimination, leading to the formation of HCl, 6-fluoro-1-hexene, and various radical species. A combination of TGA, DSC, and GC-MS is recommended for a thorough experimental investigation. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to safely handle and utilize this compound in their applications.

References

-

Wikipedia. (n.d.). 1-Fluorohexane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Chlorohexane. Retrieved from [Link]

-

Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society, 113(4), 1143–1148. Retrieved from [Link]

-

Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 113(4), 1137–1142. Retrieved from [Link]

-

Dahmane, B., et al. (2014). Experimental and modeling study of the thermal decomposition of methyl decanoate. Proceedings of the Combustion Institute, 35(1), 445-452. Retrieved from [Link]

-

Baum, G., & Short, F. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorofluorocarbon. Retrieved from [Link]

-

Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society, 113(4), 1143–1148. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15245, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557231, 1-Chloro-1-fluorocyclohexane. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 23(4), 2743-2755. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society, 113(4), 1137-1142. Retrieved from [Link]

-

Vitenberg, A. G., et al. (2011). Problems of the control of volatile halogenated hydrocarbons in tap and waste waters. Journal of Analytical Chemistry, 66(7), 745-757. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Quality and Purity: Ensuring Top Performance with this compound. (n.d.). Retrieved from [Link]

-

Wang, Z., et al. (2017). Experimental study on the thermal decomposition and combustion characteristics of nitrocellulose with different alcohol humectants. Journal of Hazardous Materials, 340, 17-26. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) [Video]. (2023). YouTube. Retrieved from [Link]

-

Chiriac, R., et al. (2022). Experimental Investigations of the Possibilities for Decreasing Internal Combustion Engine Pollution Through Pre-Combustion Treatment Technologies by Fumigation. Applied Sciences, 12(3), 1111. Retrieved from [Link]

-

Baghel, Y. (2018). Thermogravimetric analysis ppt. SlideShare. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12545924, 1-Chloro-2-fluorohexane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18915989, 1-Chloro-1-fluorohexane. Retrieved from [Link]

-

Spadacini, M., et al. (2020). Thermal Stability Analysis of Perfluorohexane. Energy Procedia, 169, 124-131. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15373, 1-Chloro-1-fluoroethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22321174, 1,6-Dichloro-1-fluorohexane. Retrieved from [Link]

-

Mésfioui, J., et al. (2020). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 25(21), 5129. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9639, Perfluorohexane. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. 1-Fluorohexane - Wikipedia [en.wikipedia.org]

- 8. 1-Chlorohexane - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lookchem.com [lookchem.com]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. Thermogravimetric analysis ppt | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Solubility of 1-Chloro-6-fluorohexane in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-6-fluorohexane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive assessments in various common organic solvents, and provides a detailed, field-proven protocol for empirical solubility determination. Our focus is on not just the "what," but the "why," empowering you to make informed decisions in your experimental design.

Introduction: Understanding the Molecular Profile of this compound

This compound (C₆H₁₂ClF) is a halogenated alkane with a molecular weight of approximately 138.61 g/mol .[1][2] Its structure, featuring a six-carbon chain with terminal chlorine and fluorine atoms, results in a molecule with moderate polarity. The electronegativity difference between the halogens and carbon atoms induces dipoles, yet the overall molecule retains significant nonpolar character due to the hydrocarbon backbone. Understanding this dual nature is paramount to predicting its solubility behavior.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClF | PubChem[1] |

| Molecular Weight | 138.61 g/mol | PubChem[1], ECHEMI[2] |

| Boiling Point | 168 °C | ECHEMI[2] |

| Density | 1.015 g/cm³ @ 20 °C | ECHEMI[2] |

| Refractive Index | 1.4168 | ECHEMI[2] |

The Bedrock of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This adage reflects the fact that substances with similar intermolecular forces are more likely to be miscible. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[4][5][6][7]

Haloalkanes, such as this compound, are generally unable to form strong hydrogen bonds with water, leading to their low solubility in aqueous solutions.[4][5][8] However, they are readily soluble in many organic solvents because the van der Waals forces and dipole-dipole interactions present in both the haloalkane and the solvent are of comparable strength.[4][6][8][9][10][11][12][13]

Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols possess both polar hydroxyl groups and nonpolar alkyl chains. The alkyl portion of the alcohol can interact favorably with the hexane backbone of this compound via van der Waals forces, while the polar end can interact with the C-Cl and C-F dipoles.[9][10][12] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for haloalkanes due to their ability to engage in dipole-dipole interactions and their overall relatively low polarity, which is compatible with the hydrocarbon portion of the haloalkane.[8][9][10][12] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The polar carbonyl group in ketones can interact with the dipoles of the C-Cl and C-F bonds, and the alkyl groups are compatible with the hexane chain. |

| Esters | Ethyl acetate | High | Similar to ketones, the polar ester group and the alkyl components of ethyl acetate facilitate favorable interactions with this compound. |

| Aromatic Hydrocarbons | Benzene, Toluene | High | These nonpolar solvents will readily dissolve this compound due to strong van der Waals forces between the aromatic ring and the haloalkane's hydrocarbon chain.[4][8][9] |

| Aliphatic Hydrocarbons | Hexane, Heptane | High | As nonpolar solvents, hexane and heptane will have very similar intermolecular forces (van der Waals) to the hydrocarbon backbone of this compound, leading to high solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solvent and the solute leads to compatible dipole-dipole and van der Waals interactions. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | While highly polar, these solvents lack strong hydrogen bonding donor capabilities. Their polarity can interact with the haloalkane's dipoles, but the very high polarity of the solvent might lead to slightly less favorable energetics compared to less polar organic solvents. |

Experimental Protocol for Determining Solubility: A Self-Validating Approach

To empirically determine the solubility of this compound, a robust and reproducible method is essential. The following protocol is designed to be self-validating by incorporating precise measurements and clear endpoints.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh a known amount of the chosen organic solvent into a series of vials.

-

Add an excess of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and stir vigorously for a predetermined equilibration time (e.g., 24 hours). This ensures that the solution reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette, ensuring no solid material is transferred.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining micro-particles.

-

Accurately weigh the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Analyze the calibration standards and the filtered saturated solution using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mol/L, or mg/mL, based on the concentration determined from the quantitative analysis.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Prediction

The decision-making process for predicting solubility can be visualized as a logical flow based on the properties of both the solute and the solvent.

Caption: Logical flow for predicting the solubility of this compound.

Conclusion

This compound, owing to its molecular structure, is predicted to be highly soluble in a wide range of common organic solvents, from nonpolar hydrocarbons to polar alcohols and ethers. This broad solubility is a direct consequence of the "like dissolves like" principle, where the intermolecular forces of the solute and solvent are well-matched. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. By understanding the theoretical underpinnings and employing rigorous experimental techniques, researchers can confidently incorporate this compound into their workflows.

References

-

BYJU'S. (n.d.). Physical Properties of Haloalkanes. Retrieved from [Link]

-

Chemca. (n.d.). Physical Properties of Haloalkanes & Haloarenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]

-

EMBIBE. (2023, January 18). Physical Properties of Haloalkanes and Haloarenes: Density, Solubility. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Halogenoalkanes and Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]

-

SelfStudys. (2020, April 14). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Toppr. (2020, July 26). Haloalkanes. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

YouTube. (2024, August 7). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th | iPrep. Retrieved from [Link]

Sources

- 1. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Physical Properties of Haloalkanes & Haloarenes | Chemca [chemca.in]

- 5. chem.libretexts.org [chem.libretexts.org]